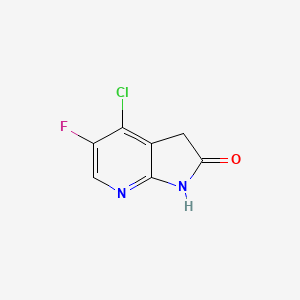

4-Chloro-5-fluoro-7-aza-2-oxindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2O/c8-6-3-1-5(12)11-7(3)10-2-4(6)9/h2H,1H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHGYJFHZMMUJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CN=C2NC1=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 4-Chloro-5-fluoro-7-aza-2-oxindole

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-fluoro-7-aza-2-oxindole: A Methodological Approach for Drug Discovery Professionals

Introduction

The 7-aza-2-oxindole scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of various therapeutic agents, particularly kinase inhibitors. The introduction of a nitrogen atom into the indole ring can modulate physicochemical properties and biological activity, making it an attractive starting point for drug design. This guide focuses on a specific derivative, this compound (CAS 1190315-74-2), providing a comprehensive overview of the essential physicochemical properties relevant to its development as a potential drug candidate.[1] Given the limited publicly available experimental data for this specific molecule, this document serves as a methodological framework for its characterization, detailing the established experimental and computational techniques necessary to generate a complete physicochemical profile. This approach is designed to be of practical value to researchers, scientists, and drug development professionals, offering not just data, but a guide to its acquisition and interpretation.

Chemical Structure and Computed Properties

The foundational step in characterizing any new chemical entity is a thorough understanding of its structure and fundamental chemical properties.

Molecular Structure:

-

IUPAC Name: 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

-

CAS Number: 1190315-74-2[1]

-

Molecular Formula: C₇H₄ClFN₂O

-

Molecular Weight: 186.57 g/mol

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Method | Significance in Drug Discovery |

| Molecular Weight | 186.57 g/mol | Calculation | Adherence to Lipinski's Rule of Five (<500 Da) suggests potential for good oral bioavailability.[2] |

| cLogP | 1.2 - 1.8 | Computational | Indicates a balance between hydrophilicity and lipophilicity, crucial for membrane permeability and solubility.[3][4] |

| Topological Polar Surface Area (TPSA) | 58.2 Ų | Computational | A TPSA < 140 Ų is generally associated with good cell permeability. |

| Hydrogen Bond Donors | 1 | Calculation | Contributes to solubility and target binding. |

| Hydrogen Bond Acceptors | 2 | Calculation | Influences solubility and interactions with biological targets. |

Solubility: A Critical Determinant of Bioavailability

Aqueous solubility is a critical physicochemical parameter that significantly influences a drug's absorption and bioavailability.[5] For orally administered drugs, sufficient solubility in the gastrointestinal tract is a prerequisite for absorption.

Experimental Determination of Aqueous Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[5][6]

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: A supersaturated solution of this compound is prepared in a pharmaceutically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The solution is agitated in a sealed container at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[5]

-

Separation: The undissolved solid is removed by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]

Causality Behind Experimental Choices:

-

pH 7.4 Buffer: This pH is chosen to mimic physiological conditions in the blood and other tissues.[7]

-

Extended Equilibration Time: This ensures that the measured solubility is the true thermodynamic equilibrium solubility, which is a constant for a given set of conditions.[6]

-

HPLC-UV Quantification: This method provides high sensitivity and specificity for quantifying the concentration of the analyte.[7]

A miniaturized shake-flask method can also be employed for high-throughput screening of solubility in early drug discovery, requiring smaller amounts of the compound.[5]

Factors Influencing the Solubility of this compound

The substituents on the 7-aza-2-oxindole core are expected to influence its solubility. The chlorine and fluorine atoms, being electronegative, can participate in hydrogen bonding with water molecules, potentially enhancing solubility. However, their overall hydrophobic character might counteract this effect. The lactam and pyridine-like nitrogen also contribute to the molecule's polarity and potential for hydrogen bonding.

Lipophilicity: Balancing Permeability and Potency

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor governing its absorption, distribution, metabolism, and excretion (ADME) properties.[3] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Experimental Determination of LogP

The shake-flask method is a traditional and reliable technique for LogP determination.[3]

Protocol: Shake-Flask Method for LogP Determination

-

Phase Preparation: Equal volumes of n-octanol and water (or a relevant buffer) are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases, and the two phases are mixed thoroughly to allow for partitioning of the compound.

-

Equilibration and Separation: The mixture is allowed to equilibrate, and the two phases are then separated.

-

Quantification: The concentration of the compound in each phase is determined analytically (e.g., by HPLC-UV).[8]

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[3]

Diagram: Workflow for Shake-Flask LogP Determination

Caption: Shake-flask method for LogP determination.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, more automated alternative for estimating LogP values, particularly for a large number of compounds.[9] This method relies on the correlation between the retention time of a compound on a hydrophobic stationary phase and its LogP value.[9]

Solid-State Properties: Impact on Stability and Formulation

The solid-state properties of an active pharmaceutical ingredient (API), including its crystal structure and polymorphism, can have a profound impact on its stability, solubility, and manufacturability.[10]

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[10][11][12][13][14]

Protocol: Single-Crystal X-ray Diffraction Workflow

-

Crystallization: The most challenging step is often growing a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[11][14] This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots (reflections) is recorded by a detector.[14]

-

Structure Solution and Refinement: The intensities and positions of the diffracted X-rays are used to solve the phase problem and generate an electron density map of the molecule. This map is then used to build and refine a model of the atomic arrangement within the crystal lattice.[14]

Diagram: X-ray Crystallography Workflow

Caption: Workflow for single-crystal X-ray diffraction.

The resulting crystal structure provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which can guide further drug design efforts.

Spectroscopic Characterization

A suite of spectroscopic techniques is essential for confirming the chemical structure and purity of this compound.

Table 2: Spectroscopic Methods for Structural Elucidation

| Technique | Information Provided | Expected Observations for this compound |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework and the chemical environment of each atom. | ¹H NMR: Signals corresponding to the aromatic and lactam protons. ¹³C NMR: Resonances for each unique carbon atom. ¹⁹F NMR: A signal for the fluorine atom, with coupling to adjacent protons.[15][16][17][18] |

| Mass Spectrometry (MS) | Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns. | An accurate mass measurement of the molecular ion peak would confirm the elemental composition (C₇H₄ClFN₂O).[19] |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Characteristic absorption bands for the N-H stretch of the lactam, the C=O stretch of the lactam, and C-Cl and C-F bond vibrations.[20][21] |

Conclusion

A comprehensive understanding of the physicochemical properties of this compound is paramount for its successful development as a therapeutic agent. This guide has outlined the key properties—solubility, lipophilicity, solid-state characteristics, and spectroscopic features—and detailed the standard methodologies for their determination. By systematically applying these experimental and computational techniques, researchers can build a robust data package to support the progression of this and other novel 7-aza-2-oxindole derivatives through the drug discovery and development pipeline. The interplay of these properties ultimately dictates the pharmacokinetic and pharmacodynamic profile of a drug candidate, making their early and accurate assessment a cornerstone of modern pharmaceutical science.

References

- 1. This compound | 1190315-74-2 [chemicalbook.com]

- 2. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. sciforum.net [sciforum.net]

- 7. lifechemicals.com [lifechemicals.com]

- 8. agilent.com [agilent.com]

- 9. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 10. rigaku.com [rigaku.com]

- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 12. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 13. excillum.com [excillum.com]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. rsc.org [rsc.org]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. 4-Chloro-7-azaindole(55052-28-3) 1H NMR [m.chemicalbook.com]

- 18. 7-Chloro-6-aza-2-oxindole(178393-20-9) 1H NMR [m.chemicalbook.com]

- 19. rsc.org [rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. spectrabase.com [spectrabase.com]

A Comprehensive Technical Guide to 4-Chloro-5-fluoro-7-aza-2-oxindole: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 4-Chloro-5-fluoro-7-aza-2-oxindole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its precise chemical identity, propose a detailed synthetic pathway, outline expected characterization data, and discuss its potential as a therapeutic agent, particularly within the domain of kinase inhibition. This document is structured to provide both foundational knowledge and actionable insights for researchers actively engaged in drug discovery and development.

Chemical Identity and Structural Elucidation

IUPAC Nomenclature and Synonyms

The formal IUPAC name for the compound of interest is 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one .

Due to the core scaffold, it is also widely known by the common name This compound . This nomenclature highlights its relationship to the oxindole family and the presence of a nitrogen atom at the 7-position of the bicyclic system, making it an "azaindole" derivative.

Chemical Structure

The chemical structure of this compound is characterized by a fused pyrrolidinone and pyridine ring system. The pyridine ring is substituted with a chlorine atom at position 4 and a fluorine atom at position 5. The pyrrolidinone ring contains a carbonyl group at position 2.

Molecular Formula: C₇H₄ClFN₂O[1] Molecular Weight: 186.57 g/mol [1] CAS Number: 1190315-74-2[1]

Below is a 2D representation of the chemical structure:

Caption: 2D Structure of this compound

Proposed Synthesis Protocol

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the pyrrolidinone ring onto a pre-functionalized pyridine core. The key disconnection would be the C-N bond formation to close the five-membered ring.

Caption: Retrosynthetic approach for this compound.

Step-by-Step Experimental Workflow

Step 1: Nitration of 2-amino-5-chloro-6-fluoropyridine

-

To a solution of 2-amino-5-chloro-6-fluoropyridine in concentrated sulfuric acid, cooled to 0 °C, add fuming nitric acid dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Pour the reaction mixture carefully onto crushed ice and neutralize with a saturated sodium bicarbonate solution until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-amino-5-chloro-6-fluoro-3-nitropyridine.

Step 2: Synthesis of the Diethyl Malonate Adduct

-

In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.

-

To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature.

-

Add the 2-amino-5-chloro-6-fluoro-3-nitropyridine from Step 1 to the reaction mixture and reflux for 6-8 hours.

-

Cool the reaction mixture, neutralize with dilute hydrochloric acid, and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl (2-amino-5-chloro-6-fluoro-3-nitropyridin-4-yl)malonate.

Step 3: Reductive Cyclization and Decarboxylation

-

Dissolve the crude product from Step 2 in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure. The resulting acidic conditions from the ammonium chloride should facilitate both cyclization and decarboxylation.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product, this compound.

Physicochemical and Spectroscopic Characterization (Predicted)

Due to the lack of published experimental data, the following characterization parameters are predicted based on the chemical structure and data from analogous compounds.

Physicochemical Properties

| Property | Predicted Value |

| Physical State | Solid, likely a crystalline powder |

| Color | Off-white to pale yellow |

| Melting Point | >200 °C (decomposition likely at higher temperatures) |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; insoluble in water |

Spectroscopic Data Interpretation

1H NMR (400 MHz, DMSO-d6):

-

δ 10.5-11.5 (s, 1H): This broad singlet corresponds to the N-H proton of the lactam, which is exchangeable with D₂O.

-

δ 7.0-7.5 (d, 1H): A doublet corresponding to the proton at the C6 position of the pyridine ring. The coupling constant would be influenced by the adjacent fluorine atom.

-

δ 3.5-4.0 (s, 2H): A singlet for the two protons at the C3 position of the pyrrolidinone ring.

13C NMR (100 MHz, DMSO-d6):

-

δ 170-175: Carbonyl carbon (C2).

-

δ 140-160: Aromatic carbons of the pyridine ring, with the carbon attached to fluorine (C5) showing a large C-F coupling constant.

-

δ 110-130: Other aromatic carbons.

-

δ 35-40: Methylene carbon (C3).

FTIR (KBr, cm-1):

-

3200-3400 (broad): N-H stretching of the lactam.

-

1680-1720 (strong): C=O stretching of the lactam.

-

1600-1650: C=C and C=N stretching of the aromatic ring.

-

1100-1200: C-F stretching.

-

700-800: C-Cl stretching.

Mass Spectrometry (EI):

-

M+ at m/z 186/188: The molecular ion peak should show an isotopic pattern characteristic of a compound containing one chlorine atom (approximately 3:1 ratio).

-

Fragmentation patterns: Expect loss of CO, Cl, and other fragments characteristic of the azaindole core.

Biological Activity and Therapeutic Potential

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing potent biological activities.[2] The oxindole core is also a well-established pharmacophore found in many approved drugs.

Kinase Inhibition: A Promising Avenue

Substituted azaindolin-2-ones have emerged as potent inhibitors of various protein kinases. Of particular note is their activity against Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in the pathophysiology of several diseases, including Alzheimer's disease, bipolar disorder, and some cancers.[2][3][4]

A study on related oxindole derivatives revealed that chloro substitution can enhance GSK-3β inhibitory activity.[2] The presence of both a chlorine and a fluorine atom in this compound may further modulate its binding affinity and selectivity for kinase targets. The electron-withdrawing nature of these halogens can influence the electronic properties of the aromatic system and potentially form favorable interactions within the ATP-binding pocket of kinases.

Potential Applications in Neurodegenerative Diseases and Oncology

Given the established role of GSK-3β in tau hyperphosphorylation, a hallmark of Alzheimer's disease, inhibitors based on the azaindolin-2-one scaffold are being actively investigated as potential neuroprotective agents.[2][3] Furthermore, dysregulation of kinase signaling is a fundamental aspect of cancer biology, and many kinase inhibitors are used as anticancer drugs. The 7-azaindole scaffold has been incorporated into several approved and investigational cancer therapies.[2]

Future Directions for Research

The therapeutic potential of this compound warrants further investigation. Key future research directions should include:

-

Definitive Synthesis and Characterization: Development and publication of a robust and reproducible synthetic route, along with comprehensive spectroscopic and crystallographic analysis to confirm its structure.

-

In Vitro Biological Evaluation: Screening against a panel of kinases to determine its inhibitory profile and selectivity. Cellular assays to assess its effects on relevant signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the contribution of the chloro and fluoro substituents to its biological activity.

-

In Vivo Studies: Evaluation of its pharmacokinetic properties and efficacy in relevant animal models of disease.

The following diagram illustrates the potential role of a GSK-3β inhibitor in the context of Alzheimer's disease pathology:

Caption: Proposed mechanism of action in Alzheimer's disease.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its structural features suggest a strong potential for kinase inhibition, with possible applications in neurodegenerative diseases and oncology. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation, intended to catalyze further research into this intriguing molecule. The insights provided herein are designed to empower researchers to unlock the full therapeutic potential of this and related compounds.

References

- 1. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 7-aza-2-oxindole derivatives

An In-Depth Technical Guide to the Biological Activity of 7-Aza-2-Oxindole Derivatives

Executive Summary

The 7-aza-2-oxindole scaffold, a nitrogen-containing heterocyclic compound, is emerging as a structure of significant interest in medicinal chemistry and drug development. As a bioisostere of the well-known oxindole core, it offers unique physicochemical properties that can enhance therapeutic potential, including improved solubility and bioavailability.[1] This guide provides a comprehensive technical overview of the diverse biological activities associated with 7-aza-2-oxindole derivatives. We will delve into their potent anti-inflammatory and anticancer properties, explore emerging therapeutic areas, and provide detailed experimental protocols for their evaluation. The narrative is designed for researchers and drug development professionals, focusing on the mechanistic rationale behind the observed activities and the causality driving experimental design.

Chapter 1: The 7-Aza-2-Oxindole Scaffold: A Privileged Structure in Medicinal Chemistry

The 7-aza-2-oxindole core is a fusion of a pyridine ring and a pyrrolidin-2-one ring. It is structurally analogous to the indole-2-one (oxindole) scaffold, a cornerstone in numerous biologically active molecules. The strategic replacement of the carbon at position 7 with a nitrogen atom—a concept known as bioisosterism—is a key design element. This substitution can modulate the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability, often leading to superior pharmacological profiles.[1] The pyridine nitrogen can act as a hydrogen bond acceptor, a feature particularly valuable in designing inhibitors that target the hinge regions of kinases.[2][3]

General Synthetic Strategies

The synthesis of 7-aza-2-oxindole derivatives often involves multi-step processes starting from commercially available pyridine precursors. Palladium-catalyzed cross-coupling reactions are frequently employed to construct the core scaffold and introduce diverse substituents.[4] A common approach begins with a substituted 2-aminopyridine, which undergoes a series of reactions to build the fused five-membered ring.

Below is a generalized workflow for the synthesis of 7-aza-2-oxindole derivatives, illustrating a common pathway from a starting pyridine material to the final functionalized core.

References

An In-Depth Technical Guide to 4-Chloro-5-fluoro-7-aza-2-oxindole: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Substituted Aza-oxindoles in Medicinal Chemistry

The 7-aza-2-oxindole scaffold, a bioisostere of the privileged oxindole core, has garnered significant attention in contemporary drug discovery. Its unique electronic properties and hydrogen bonding capabilities, conferred by the pyridine nitrogen, make it a compelling template for the design of potent and selective therapeutic agents. This guide provides a comprehensive technical overview of a specific, strategically substituted analogue: 4-Chloro-5-fluoro-7-aza-2-oxindole (CAS Number: 1190315-74-2).[1] We will delve into its chemical identity, plausible synthetic routes, spectroscopic characterization, and its promising role as a building block in the development of targeted therapies, particularly in oncology and inflammatory diseases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1190315-74-2 | [1] |

| Molecular Formula | C₇H₄ClFN₂O | |

| Molecular Weight | 186.57 g/mol | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| InChI Key | CEFJSAWAGVFSMU-UHFFFAOYSA-N | |

| Storage | Room Temperature |

A Plausible Synthetic Pathway: A Multi-step Approach

Experimental Protocol: A Hypothetical, Step-by-Step Synthesis

Step 1: N-Oxidation of a Substituted Pyridine Precursor

The synthesis would likely commence with a commercially available, appropriately substituted 2-aminopyridine derivative. The initial step involves the selective oxidation of the pyridine nitrogen to form the corresponding N-oxide. This transformation is crucial as it activates the pyridine ring for subsequent functionalization.

-

Reagents and Conditions: A suitable starting material, such as 2-amino-3-chloro-4-fluoropyridine, would be dissolved in a non-polar solvent like dichloromethane (DCM). An oxidizing agent, typically meta-chloroperoxybenzoic acid (m-CPBA), would be added portion-wise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The reaction would be stirred until completion, monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture would be washed with a saturated aqueous solution of sodium bicarbonate to quench the excess acid, followed by a brine wash. The organic layer would be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude N-oxide would then be purified by flash column chromatography on silica gel.

Step 2: Introduction of the Acetic Acid Moiety

With the N-oxide in hand, the next step involves the introduction of a two-carbon unit at the C6 position, which will ultimately form the lactam ring of the oxindole.

-

Reagents and Conditions: The purified N-oxide would be subjected to a reaction with a suitable C2-synthon. A plausible approach would involve a variation of the Boekelheide reaction, followed by further elaboration.

Step 3: Reductive Cyclization to Form the 7-Aza-2-oxindole Core

The final key transformation is the reductive cyclization to construct the bicyclic 7-aza-2-oxindole ring system.

-

Reagents and Conditions: The intermediate from Step 2 would be subjected to reducing conditions that facilitate the cyclization. A common method involves the use of a reducing agent like sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation. The reaction would be carried out in a suitable solvent system, such as a mixture of ethanol and water, and may require heating to proceed at a reasonable rate.

-

Work-up and Purification: After the reaction is complete, the solvent would be removed under reduced pressure. The residue would be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layers would be combined, dried, and concentrated. The final product, this compound, would be purified by recrystallization or flash column chromatography to yield the desired compound as a solid.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization: A Guide for Identification

While experimental spectra for this compound are not publicly available, we can predict the key features that would be observed in its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons on the pyridine and pyrrolone rings, with chemical shifts influenced by the electron-withdrawing chloro and fluoro substituents. - A broad singlet corresponding to the N-H proton of the lactam, likely in the downfield region (δ 10-12 ppm). - A singlet for the C3-methylene protons of the oxindole ring. |

| ¹³C NMR | - A carbonyl carbon signal for the lactam, expected around 170-180 ppm. - Aromatic carbon signals, with those directly attached to fluorine exhibiting characteristic C-F coupling. |

| Mass Spec. | - A molecular ion peak (M+) corresponding to the exact mass of C₇H₄ClFN₂O. - A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). |

The Role in Drug Discovery: A Scaffold for Kinase Inhibitors

The 7-aza-2-oxindole core is a well-established pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and chronic inflammatory conditions.

The strategic placement of the chloro and fluoro substituents on the this compound scaffold can significantly influence its binding affinity and selectivity for specific kinases. The chlorine atom can form halogen bonds or occupy hydrophobic pockets within the ATP-binding site of a kinase, while the fluorine atom can modulate the electronic properties of the aromatic ring and form favorable interactions with the protein.

Potential Therapeutic Targets and Applications

Based on the extensive research on related aza-oxindole derivatives, this compound is a promising starting point for the development of inhibitors targeting a range of kinases, including:

-

Receptor Tyrosine Kinases (RTKs): Such as VEGFR, PDGFR, and c-Met, which are crucial for angiogenesis and tumor growth.

-

Intracellular Tyrosine Kinases: Including Src family kinases, which are involved in cell proliferation and survival.

-

Serine/Threonine Kinases: Such as Raf, MEK, and ERK in the MAPK signaling pathway, which is frequently hyperactivated in cancer.

Caption: Potential mechanism of action via inhibition of the MAPK signaling pathway.

Conclusion and Future Directions

This compound represents a molecule of significant interest for medicinal chemists and drug discovery scientists. Its strategically functionalized 7-aza-2-oxindole core provides a versatile platform for the development of potent and selective kinase inhibitors. While further experimental validation of its synthesis and biological activity is warranted, the foundational knowledge of related compounds strongly suggests its potential as a valuable building block for the next generation of targeted therapies. Future research should focus on the development and optimization of a scalable synthetic route, comprehensive spectroscopic characterization, and screening against a panel of disease-relevant kinases to fully elucidate its therapeutic potential.

References

Spectral Analysis of 4-Chloro-5-fluoro-7-aza-2-oxindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-fluoro-7-aza-2-oxindole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural complexity, featuring an aza-oxindole core with both chlorine and fluorine substituents, necessitates a multi-faceted analytical approach for unambiguous characterization. This in-depth technical guide provides a comprehensive overview of the spectral analysis of this molecule. By synthesizing data from analogous structures and first principles, this document serves as a predictive guide to the nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this compound. Detailed experimental protocols and data interpretation strategies are presented to empower researchers in their synthetic and analytical endeavors.

Introduction: The Significance of this compound

The 7-aza-2-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of halogen atoms, such as chlorine and fluorine, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, this compound represents a key building block for the development of novel therapeutics.

Accurate and comprehensive spectral analysis is paramount for the unambiguous identification and characterization of this and related molecules. This guide provides a detailed examination of the expected spectral signatures of this compound, offering a foundational resource for researchers working with this important compound.

Molecular Structure and Predicted Spectral Features

The chemical structure of this compound is presented below. The strategic placement of the chloro and fluoro substituents, along with the aza-substitution in the aromatic ring, gives rise to a unique set of spectral characteristics.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete assignment.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methylene protons, and the N-H proton.

-

Aromatic Region: A single proton signal is anticipated in the aromatic region, corresponding to the proton at the C6 position. Its chemical shift will be influenced by the adjacent nitrogen and the halogen substituents.

-

Methylene Protons: The two protons on C3 will appear as a singlet, or potentially a pair of doublets if there is restricted rotation, in the aliphatic region of the spectrum.

-

N-H Proton: The amide proton (N-H) will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H6 | 7.0 - 7.5 | s | - |

| CH₂ (C3) | 3.5 - 4.0 | s | - |

| NH | 8.0 - 10.0 | br s | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The presence of the electronegative chlorine, fluorine, and nitrogen atoms will significantly influence the chemical shifts.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C2 (C=O) | 170 - 180 |

| C7a | 145 - 155 |

| C5 | 140 - 150 (d, ¹JCF) |

| C4 | 125 - 135 |

| C3a | 120 - 130 |

| C6 | 110 - 120 |

| C3 | 35 - 45 |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule.[1][2]

-

A single resonance is expected for the fluorine atom at the C5 position.

-

The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

-

Coupling to the neighboring protons (if any) and carbons will provide further structural confirmation. The large chemical shift dispersion in ¹⁹F NMR makes it a powerful tool for identifying fluorinated compounds.[3]

Predicted ¹⁹F NMR Data:

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |

| F (C5) | -110 to -130 | s or d |

NMR Experimental Protocol

Caption: General workflow for NMR analysis.

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of chlorine will result in a characteristic isotopic pattern.

Expected Fragmentation Pattern

The molecular ion peak (M⁺) should be readily observable. The presence of the chlorine atom will lead to a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Common fragmentation pathways for oxindole derivatives may involve the loss of CO, and cleavage of the heterocyclic ring.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 188/190 | [M]⁺ / [M+2]⁺ |

| 160/162 | [M-CO]⁺ / [M-CO+2]⁺ |

Mass Spectrometry Experimental Protocol

Caption: General workflow for mass spectrometry analysis.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: Acquire the mass spectrum over a suitable mass range.

-

Data Interpretation: Analyze the resulting spectrum to determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H, C=O, C-Cl, and C-F bonds, as well as aromatic C-H and C=C stretching vibrations.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Functional Group |

| 3200 - 3400 | N-H stretch |

| 1680 - 1720 | C=O stretch (amide) |

| 1600 - 1650 | C=C stretch (aromatic) |

| 1100 - 1250 | C-F stretch |

| 700 - 800 | C-Cl stretch |

IR Spectroscopy Experimental Protocol

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aza-oxindole core is a chromophore that will exhibit characteristic absorption bands in the UV region.

-

The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions within the aromatic system.

-

The exact position of the absorption maxima (λmax) can be influenced by the solvent polarity. The absorption spectra of 7-azaindole and its derivatives are known to be sensitive to solvent interactions.[4]

Predicted UV-Vis Data (in Methanol):

| λmax (nm) | Electronic Transition |

| ~220 - 240 | π → π |

| ~270 - 290 | π → π |

| ~300 - 320 | π → π* |

UV-Vis Spectroscopy Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol).

-

Data Acquisition: Record the UV-Vis spectrum over a range of 200-400 nm.

-

Spectral Analysis: Determine the wavelength of maximum absorption (λmax).

Conclusion

The spectral analysis of this compound requires a combination of modern spectroscopic techniques. This guide provides a detailed predictive framework for the ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, IR, and UV-Vis spectra of this important molecule. By understanding the expected spectral features and employing the outlined experimental protocols, researchers can confidently characterize this compound and its derivatives, accelerating progress in the field of drug discovery and development.

References

Unveiling the Therapeutic Potential of 4-Chloro-5-fluoro-7-aza-2-oxindole: A Technical Guide to Target Identification and Validation

Foreword: The Promise of a Privileged Scaffold

The 7-aza-2-oxindole core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with a diverse range of biological targets. Its inherent structural features, particularly the capacity of the 7-azaindole moiety to form critical hydrogen bonds with the hinge region of protein kinases, have propelled numerous derivatives into clinical trials and even to market as approved therapeutics. The strategic placement of halogen atoms, such as chlorine and fluorine, can further enhance binding affinity, selectivity, and pharmacokinetic properties. This guide focuses on a specific, yet under-explored derivative, 4-Chloro-5-fluoro-7-aza-2-oxindole, to delineate a comprehensive strategy for identifying and validating its therapeutic targets, thereby unlocking its full clinical potential.

Introduction to this compound: A Molecule of Interest

This compound is a small molecule featuring the 7-aza-2-oxindole core, substituted with a chlorine atom at position 4 and a fluorine atom at position 5. This unique substitution pattern is anticipated to modulate the electronic and steric properties of the molecule, influencing its target-binding profile.

Chemical Structure:

Caption: Chemical structure of this compound.

The rationale for investigating this specific molecule is built upon the established biological activities of structurally related compounds. Derivatives of the 2-oxindole and 7-azaindole scaffolds have demonstrated significant potential in oncology and immunology.

Postulated Therapeutic Arenas and Potential Molecular Targets

Based on the extensive literature on related aza-oxindole and halogenated indole compounds, we can hypothesize several key therapeutic areas and a corresponding landscape of potential molecular targets for this compound.

Oncology: A Primary Focus

The 7-azaindole scaffold is a cornerstone of many kinase inhibitors.[1] The pyridine nitrogen and pyrrole NH group of the 7-azaindole ring can form bidentate hydrogen bonds with the kinase hinge region, a critical interaction for ATP-competitive inhibition.[1]

Potential Kinase Targets:

-

Receptor Tyrosine Kinases (RTKs):

-

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Analogs of 5-fluoro-2-oxindole have been investigated as potential VEGFR2 inhibitors.[2]

-

-

Non-Receptor Tyrosine Kinases:

-

Src Family Kinases (SFKs) and Abl Kinase: These kinases are implicated in various aspects of cancer progression, including proliferation, invasion, and survival.[3]

-

-

Serine/Threonine Kinases:

-

B-RAF: A key component of the MAPK/ERK signaling pathway, which is frequently mutated in melanoma and other cancers. The FDA-approved drug Vemurafenib is a B-RAF inhibitor based on the 7-azaindole scaffold.[1]

-

CDKs (Cyclin-Dependent Kinases): These kinases regulate the cell cycle, and their dysregulation is a hallmark of cancer. CDK9 has been identified as a target for some 7-azaindole derivatives.[4] A 6-chloro oxindole derivative has been identified as a potent dual FLT3/CDK2 kinase inhibitor.[4]

-

Pim Kinases: These oncogenic kinases are involved in cell survival and proliferation.[1]

-

Haspin Kinase: An essential kinase for cell division, representing a potential cancer target.[4]

-

-

Janus Kinases (JAKs):

-

JAK2: A critical component of the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms.[5]

-

Inflammation and Autoimmune Disorders

Derivatives of 2-oxindole have shown promising anti-inflammatory properties.[6][7] This suggests that this compound may also modulate key inflammatory pathways.

Potential Anti-inflammatory Targets:

-

Cyclooxygenases (COX-1 and COX-2): These enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Oxindole conjugates have been shown to inhibit both COX-1 and COX-2.

-

5-Lipoxygenase (5-LOX): This enzyme is involved in the synthesis of leukotrienes, another class of inflammatory mediators.

-

Mitogen-Activated Protein Kinases (MAPKs): Signaling pathways involving MAPKs like p38 and JNK are central to the inflammatory response. A study on 5-fluoro-2-oxindole demonstrated its ability to inhibit the upregulation of phosphorylated MAPK in an inflammatory pain model.

-

NF-κB Signaling Pathway: A master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines and enzymes.

A Phased Approach to Target Identification and Validation

A systematic and multi-pronged approach is essential to definitively identify and validate the therapeutic targets of this compound.

Caption: A workflow for target identification and validation.

Phase 1: Broad Spectrum Screening

The initial phase aims to cast a wide net to identify potential biological activities and target classes.

3.1.1. Phenotypic Screening:

-

Protocol: NCI-60 Human Tumor Cell Line Screen

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Cell Culture: Culture the 60 human cancer cell lines from the NCI-60 panel according to standard protocols.

-

Treatment: Treat the cell lines with a single high concentration (e.g., 10 µM) of the compound for 48 hours.

-

Viability Assay: Assess cell viability using a sulforhodamine B (SRB) assay.

-

Data Analysis: Analyze the growth inhibition patterns across the different cancer cell types to identify potential areas of sensitivity.

-

3.1.2. Target-Based Screening:

-

Protocol: Broad Kinase Panel Profiling

-

Compound Submission: Submit this compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).

-

Assay Format: The compound is typically screened at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of recombinant protein kinases (>400).

-

Activity Measurement: Kinase activity is measured using various methods, such as radiometric assays (33P-ATP) or fluorescence-based assays.

-

Data Analysis: The percentage of inhibition for each kinase is determined. Hits are typically defined as kinases with >50% or >70% inhibition.

-

Phase 2: Hit-to-Lead Confirmation

This phase focuses on confirming the initial hits from the broad screening.

3.2.1. Dose-Response Studies:

-

Protocol: IC50 Determination in Sensitive Cell Lines

-

Cell Selection: Select the most sensitive cancer cell lines identified in the NCI-60 screen.

-

Serial Dilution: Prepare a series of dilutions of this compound (e.g., from 100 µM to 1 nM).

-

Treatment and Viability Assay: Treat the selected cell lines with the serial dilutions for 72 hours and perform an SRB or CellTiter-Glo assay.

-

Data Analysis: Plot the percentage of cell growth inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

3.2.2. In Vitro Enzymatic Assays:

-

Protocol: Kinase IC50 Determination

-

Kinase Selection: Select the top kinase hits from the broad panel screen.

-

Assay Setup: Perform in vitro kinase assays using recombinant enzymes, a specific substrate, and ATP.

-

Inhibition Measurement: Measure the kinase activity in the presence of a range of concentrations of this compound.

-

Data Analysis: Calculate the IC50 value for each kinase.

-

| Hypothetical Kinase | Inhibition at 1 µM (%) | IC50 (nM) |

| VEGFR2 | 85 | 50 |

| CDK2 | 78 | 120 |

| B-RAF | 65 | 250 |

| JAK2 | 55 | 500 |

| Hypothetical screening data for this compound. |

Phase 3: Cellular Target Engagement

This crucial phase aims to confirm that the compound interacts with its putative target within the complex environment of a living cell.

3.3.1. Cellular Thermal Shift Assay (CETSA):

CETSA is a powerful technique to assess target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

-

Protocol: CETSA

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

-

Target Detection: Detect the amount of soluble target protein at each temperature using Western blotting.

-

Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

-

3.3.2. Pathway Modulation Analysis:

-

Protocol: Western Blotting for Downstream Signaling

-

Cell Treatment: Treat relevant cell lines with this compound at concentrations around its IC50 value.

-

Lysate Preparation: Prepare cell lysates at different time points.

-

Western Blotting: Perform Western blotting to detect the phosphorylation status of downstream substrates of the target kinase. For example, if VEGFR2 is the target, look for changes in the phosphorylation of PLCγ and ERK.

-

Caption: Signaling pathway modulation by a kinase inhibitor.

Phase 4: In Vivo Target Validation

The final phase involves validating the therapeutic potential in a living organism.

3.4.1. Animal Models of Disease:

-

Protocol: Xenograft Tumor Models

-

Tumor Implantation: Implant human cancer cells (identified as sensitive in vitro) into immunocompromised mice.

-

Treatment: Once tumors are established, treat the mice with this compound or a vehicle control via an appropriate route (e.g., oral gavage).

-

Tumor Measurement: Measure tumor volume regularly.

-

Data Analysis: Compare the tumor growth in the treated group to the control group.

-

3.4.2. Pharmacodynamic (PD) Biomarker Analysis:

-

Protocol: Target Modulation in Tumors

-

Tissue Collection: Collect tumor tissue from treated and control animals.

-

Biomarker Analysis: Analyze the tumor lysates by Western blotting or immunohistochemistry to assess the phosphorylation status of the target kinase and its downstream effectors.

-

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and inflammation. The systematic approach outlined in this guide, from broad-based screening to in vivo validation, provides a robust framework for elucidating its mechanism of action and identifying its primary therapeutic targets. The insights gained from these studies will be instrumental in guiding the further optimization of this scaffold to develop next-generation targeted therapies.

References

- 1. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RePORT ⟩ RePORTER [reporter.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

4-Chloro-5-fluoro-7-aza-2-oxindole mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-Chloro-5-fluoro-7-aza-2-oxindole: A Research-Focused Whitepaper

Introduction

The 7-aza-2-oxindole scaffold represents a compelling starting point for the development of novel therapeutics, merging the well-established biological activities of both the 7-azaindole and 2-oxindole cores. The 7-azaindole framework is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2][3] This has led to the development of potent inhibitors for a variety of kinases involved in oncology and other diseases.[4][5][6] On the other hand, the 2-oxindole moiety is present in numerous compounds with diverse biological activities, including anti-inflammatory and anticancer properties.[7][8][9]

The specific compound, this compound, is a novel chemical entity with limited publicly available data on its biological effects. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals to systematically investigate its mechanism of action. We will present a series of hypothesized mechanisms based on the known pharmacology of its constituent scaffolds and provide a detailed, field-proven experimental plan to test these hypotheses. This whitepaper is designed to be a self-validating system, where the causality behind each experimental choice is explained, ensuring scientific integrity and trustworthiness in the generated data.

Part 1: Hypothesized Mechanisms of Action

Given the structural features of this compound, two primary mechanisms of action are proposed:

Kinase Inhibition

The presence of the 7-azaindole core strongly suggests that this compound may function as a kinase inhibitor. The nitrogen at position 7 and the adjacent pyrrole-like NH group can act as hydrogen bond donors and acceptors, respectively, to interact with the hinge region of a kinase's ATP-binding pocket.[1] Many kinase inhibitors are ATP-competitive, and this interaction is a hallmark of this class of drugs.[1] The chloro and fluoro substitutions on the aromatic ring can modulate the compound's potency, selectivity, and pharmacokinetic properties.

Modulation of Inflammatory Pathways

Derivatives of 2-oxindole have been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.[7][8] Therefore, it is plausible that this compound could exert its effects by modulating key signaling pathways involved in inflammation, such as the NF-κB or MAPK pathways.

Part 2: Experimental Plan for Elucidating the Mechanism of Action

This section outlines a logical and comprehensive experimental workflow to investigate the hypothesized mechanisms of action of this compound.

Initial Phenotypic Screening

The first step is to perform broad phenotypic screens to identify the primary biological effects of the compound.

2.1.1 Cancer Cell Proliferation Assay

Rationale: To assess the potential of this compound as an anticancer agent, a panel of cancer cell lines representing different tumor types should be used.

Protocol:

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, U87 glioblastoma) in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a series of dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the compound dilutions to the cells and incubate for 72 hours.

-

MTT Assay: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability versus the logarithm of the compound concentration.

2.1.2 Anti-inflammatory Activity Assay

Rationale: To evaluate the anti-inflammatory potential of the compound, its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages will be assessed.

Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours.

-

Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Determine the IC50 values for the inhibition of TNF-α and IL-6 production.

Target Identification and Validation

If the initial screening reveals significant anticancer or anti-inflammatory activity, the next step is to identify the molecular target(s) of this compound.

2.2.1 Kinase Panel Screening

Rationale: Based on the 7-azaindole scaffold, a broad in vitro kinase panel screen is the most direct way to identify potential kinase targets.

Protocol:

-

Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).

-

Assay Conditions: The compound is typically screened at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of recombinant kinases (e.g., >400 kinases).

-

Data Analysis: The results are reported as the percentage of inhibition for each kinase. "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., >50% or >80%).

2.2.2 In Vitro Kinase Assay

Rationale: To validate the "hits" from the kinase panel screen and determine their potency, in vitro kinase assays with purified recombinant enzymes are performed.

Protocol:

-

Reagents: Obtain recombinant active kinases, corresponding substrates, and ATP.

-

Reaction Setup: Set up kinase reactions in a suitable buffer containing the kinase, substrate, ATP (at its Km concentration), and varying concentrations of this compound.

-

Incubation: Incubate the reactions at 30°C for a specified time.

-

Detection: The kinase activity can be measured using various methods, such as radiometric assays (incorporation of 32P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Determine the IC50 values for the inhibition of each kinase.

2.2.3 Cellular Target Engagement Assay

Rationale: To confirm that this compound engages its target kinase(s) in a cellular context.

Protocol (Example using NanoBRET™):

-

Cell Line Engineering: Generate a stable cell line expressing the target kinase fused to a NanoLuc® luciferase.

-

Tracer Optimization: Determine the optimal concentration of a fluorescent energy transfer tracer that binds to the ATP-binding pocket of the target kinase.

-

Compound Treatment: Treat the cells with varying concentrations of this compound.

-

BRET Measurement: Add the NanoBRET™ tracer and measure the bioluminescence resonance energy transfer (BRET) signal.

-

Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the compound, confirming target engagement. Calculate the IC50 for target engagement.

Elucidation of Downstream Signaling Pathways

Once a primary molecular target is validated, the next step is to investigate the downstream signaling consequences of its inhibition.

2.3.1 Western Blot Analysis

Rationale: To assess the phosphorylation status of the direct substrates and downstream effectors of the target kinase.

Protocol:

-

Cell Treatment: Treat the relevant cancer cell line or macrophage cell line with this compound at concentrations around its IC50 for a specific duration.

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated and total forms of the target kinase and its key downstream substrates.

-

Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.

-

Data Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

In Vivo Efficacy Studies

To evaluate the therapeutic potential of this compound, in vivo studies in relevant animal models are essential.

2.4.1 Tumor Xenograft Model

Rationale: To assess the antitumor efficacy of the compound in a living organism.

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously implant the cancer cell line that is sensitive to this compound into the flanks of the mice.

-

Compound Administration: Once the tumors reach a certain volume, randomize the mice into vehicle control and treatment groups. Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Tumor Measurement: Measure the tumor volume regularly using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blotting or immunohistochemistry).

-

Data Analysis: Compare the tumor growth between the control and treated groups to determine the in vivo efficacy.

Part 3: Data Presentation and Visualization

Quantitative Data Summary

| Assay | Cell Line | Parameter | This compound |

| Cancer Cell Proliferation | A549 | IC50 | [Hypothetical Value, e.g., 1.2 µM] |

| MCF-7 | IC50 | [Hypothetical Value, e.g., 2.5 µM] | |

| U87 | IC50 | [Hypothetical Value, e.g., 0.8 µM] | |

| Anti-inflammatory Activity | RAW 264.7 | TNF-α Inhibition IC50 | [Hypothetical Value, e.g., 5.3 µM] |

| RAW 264.7 | IL-6 Inhibition IC50 | [Hypothetical Value, e.g., 8.1 µM] | |

| In Vitro Kinase Assay | Recombinant Kinase X | IC50 | [Hypothetical Value, e.g., 50 nM] |

| Recombinant Kinase Y | IC50 | [Hypothetical Value, e.g., 150 nM] | |

| Cellular Target Engagement | U87-Kinase X-NanoLuc® | IC50 | [Hypothetical Value, e.g., 200 nM] |

Visualizations

Caption: Experimental workflow for elucidating the mechanism of action.

Caption: Hypothesized kinase inhibition signaling pathway.

Conclusion

This technical guide provides a rigorous and comprehensive framework for the elucidation of the mechanism of action of this compound. By systematically progressing from broad phenotypic screening to specific target identification, validation, and in vivo efficacy studies, researchers can generate a robust data package to define the compound's therapeutic potential. The proposed experimental workflows and protocols are grounded in established methodologies, ensuring the generation of high-quality, reproducible data. The insights gained from these studies will be critical in guiding the future development of this compound as a potential therapeutic agent.

References

- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Review of 7-azaindole synthesis methods

An In-depth Technical Guide to the Synthesis of 7-Azaindole

Abstract

The 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structural motif in numerous therapeutic agents.[1][2] Its role as a bioisostere for indole often imparts improved physicochemical properties, such as enhanced solubility and superior bioavailability, making it a highly sought-after heterocycle in drug discovery.[3] This guide provides a comprehensive review of the principal synthetic strategies for constructing the 7-azaindole core, from classical name reactions to modern transition-metal-catalyzed methodologies. We will delve into the mechanistic underpinnings of each approach, evaluate their respective advantages and limitations, and provide detailed protocols for key transformations, offering researchers a practical and in-depth resource for their synthetic endeavors.

The Strategic Importance of 7-Azaindole in Drug Discovery

The unique architecture of 7-azaindole, featuring a π-electron-rich pyrrole ring fused to a π-electron-deficient pyridine ring, is fundamental to its biological activity.[4] The two nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling potent and specific interactions with biological targets like protein kinases.[5][6] This versatile binding capability has led to the development of several clinically approved drugs, including the kinase inhibitors Vemurafenib (Zelboraf) and Pexidartinib.[3] Consequently, the development of efficient and versatile synthetic routes to access diverse 7-azaindole derivatives remains an area of intense research.[7]

Classical Approaches to 7-Azaindole Construction

Many foundational methods for 7-azaindole synthesis are adaptations of classical indole syntheses. However, these routes often face challenges, such as harsh reaction conditions and limited substrate scope, due to the electron-deficient nature of the pyridine precursor.[3][5][8]

The Fischer Indole Synthesis

One of the oldest methods, the Fischer indole synthesis, involves the acid-catalyzed cyclization of a 2-pyridylhydrazone, which is formed from the condensation of 2-pyridylhydrazine with an aldehyde or ketone.[9][10] The reaction typically requires strong acids like polyphosphoric acid (PPA) and high temperatures.[4][8]

The mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. A critical[11][11]-sigmatropic rearrangement followed by the elimination of ammonia yields the aromatic 7-azaindole core.[9][12] While historically significant, the vigorous conditions can limit its applicability with sensitive functional groups.

Caption: Fischer Indole Synthesis Workflow.

The Bartoli Indole Synthesis

The Bartoli synthesis is a powerful method for accessing 7-substituted indoles, a class of compounds often difficult to prepare using other classical methods.[13][14] The reaction involves treating an ortho-substituted nitropyridine with at least three equivalents of a vinyl Grignard reagent at low temperatures.[15][16]

The reaction is initiated by the addition of the Grignard reagent to the nitro group, which leads to a nitroso intermediate after decomposition.[15] A second equivalent of the Grignard reagent adds to the nitrosoarene. The key step is a[11][11]-sigmatropic rearrangement, facilitated by the steric bulk of the ortho-substituent, which ultimately leads to the indole ring after workup.[15][16] The primary limitation is the strict requirement for substitution at the position ortho to the nitro group.[15]

The Madelung Synthesis

The Madelung synthesis creates the indole ring via an intramolecular cyclization of an N-phenylamide analog using a strong base (e.g., sodium ethoxide) at very high temperatures (200–400 °C).[17] For 7-azaindole, the starting material is an N-(3-methyl-pyridin-2-yl)amide. The harsh, anhydrous conditions required for the base-catalyzed cyclization make this method generally unsuitable for substrates with sensitive functional groups.[5][17]

Modern Transition-Metal-Catalyzed Syntheses

Advances in organometallic chemistry have revolutionized 7-azaindole synthesis, providing milder, more efficient, and highly versatile methodologies.[7][18] These strategies often exhibit broad substrate scope and excellent functional group tolerance, making them the preferred choice in contemporary drug discovery programs.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysis is a mainstay for constructing the 7-azaindole core, typically starting from functionalized aminopyridines.

-

Sonogashira Coupling/Cyclization: This is arguably the most flexible and widely used modern method. It involves a Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization of the resulting 3-alkynyl-2-aminopyridine intermediate to form the pyrrole ring.[18][19] The cyclization can be promoted by acid or various metal catalysts.[18] This tandem approach allows for the introduction of diverse substituents at the 2-position of the 7-azaindole core.

-

Heck Reaction: The intramolecular Heck reaction provides another route, typically involving the cyclization of an enamine derived from an ortho-halopyridine.[18][19]

-

Suzuki Coupling/Cyclization: This two-step sequence involves the Suzuki-Miyaura coupling of a chloroaminopyridine with a vinylboron reagent, such as (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization to furnish the final 7-azaindole product.[18][20]

Caption: Sonogashira Coupling and Cyclization Workflow.

Rhodium(III)-Catalyzed C-H Activation and Annulation

A significant recent advancement is the use of Rh(III) catalysts to construct 7-azaindoles through a direct C-H activation and annulative coupling of aminopyridines with alkynes.[5][6] This atom-economical approach avoids the need for pre-functionalized starting materials like halopyridines.

The reaction mechanism is thought to involve the coordination of the Rh(III) catalyst to the aminopyridine.[21] An external silver oxidant (e.g., AgSbF₆, Ag₂CO₃) is crucial, as it facilitates the C-H activation step and regenerates the active Rh(III) catalyst.[1][5][21] Following C-H activation, migratory insertion of the alkyne and subsequent reductive elimination forms the C-N bond of the pyrrole ring, releasing the 7-azaindole product.[5][21] This method is highly regioselective and tolerates a wide array of functional groups.[5]

Comparative Overview of Synthesis Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

| Fischer Synthesis | 2-Pyridylhydrazine, Ketone/Aldehyde | Strong Acid (PPA, H₂SO₄)[9] | High Temperature | Well-established, classical route | Harsh conditions, low yields, limited functional group tolerance[5][8] |

| Bartoli Synthesis | ortho-Substituted Nitropyridine, Vinyl Grignard | Vinylmagnesium bromide | Low Temperature (-20 to 0 °C) | Excellent for 7-substituted products, tolerates steric hindrance[15][22] | Requires ortho-substituent, needs >3 eq. of Grignard reagent[15][16] |

| Pd-Sonogashira | 2-Amino-3-halopyridine, Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), CuI | Mild to moderate heat | Highly versatile, broad substrate scope, excellent for 2-substituted products[18] | Requires pre-functionalized starting materials |

| Rh(III)-C-H Activation | Aminopyridine, Alkyne | [RhCp*Cl₂]₂, Ag⁺ oxidant (e.g., AgSbF₆)[5] | Moderate heat (e.g., 90 °C) | Atom-economical, high regioselectivity, avoids pre-functionalization[5][6] | Requires expensive Rh catalyst and silver co-oxidant[5] |

| Fe-Catalyzed | o-Haloaromatic amine, Terminal alkyne | Fe(acac)₃[23] | Microwave, 130 °C | Uses an inexpensive, earth-abundant metal catalyst[23] | Newer method, scope may be less explored than Pd/Rh routes |

Experimental Protocols

Protocol: Rh(III)-Catalyzed Synthesis of 2,3-Diphenyl-7-Azaindole[5]

This protocol exemplifies the modern C-H activation approach.

Step-by-Step Methodology:

-

To an oven-dried screw-cap vial, add 2-aminopyridine (1a, 0.2 mmol, 1.0 equiv.), diphenylacetylene (2a, 0.3 mmol, 1.5 equiv.), [RhCp*Cl₂]₂ (0.01 mmol, 5 mol%), AgSbF₆ (0.04 mmol, 20 mol%), and Ag₂CO₃ (0.3 mmol, 1.5 equiv.).

-

Evacuate and backfill the vial with nitrogen gas (repeat three times).

-

Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) via syringe.

-

Seal the vial tightly and place it in a preheated oil bath at 90 °C.

-

Stir the reaction mixture for 24 hours.

-

After cooling to room temperature, dilute the mixture with dichloromethane (CH₂Cl₂) and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2,3-diphenyl-7-azaindole product.

Protocol: Two-Step Synthesis of a 2-Substituted 7-Azaindole via Sonogashira Coupling[20]

This protocol demonstrates the widely used palladium-catalyzed cross-coupling and cyclization strategy.

Step 1: Sonogashira Coupling

-

Combine 2-amino-3-iodopyridine (1.0 equiv.), the desired terminal alkyne (1.1 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.) in a flask.

-

Add a solvent mixture of triethylamine (Et₃N) and tetrahydrofuran (THF).

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere until the starting material is consumed (as monitored by TLC).

-

Upon completion, concentrate the mixture and purify by column chromatography to isolate the 2-amino-3-alkynylpyridine intermediate.

Step 2: Base-Mediated Indolization

-

Dissolve the 2-amino-3-alkynylpyridine intermediate (1.0 equiv.) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add a base, such as potassium tert-butoxide (KOtBu) (2.0 equiv.).

-

Heat the mixture (e.g., to 80-100 °C) and stir until cyclization is complete.

-

Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, concentrate, and purify by chromatography or recrystallization to yield the 2-substituted 7-azaindole.

Conclusion